molecular formula C29H28N6OS2 B10862488 2-{[4-cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

2-{[4-cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B10862488
M. Wt: 540.7 g/mol
InChI Key: MGDBUQAFNYFILW-UHFFFAOYSA-N
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Description

2-{[4-CYCLOHEXYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of triazole, pyridine, benzothiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-CYCLOHEXYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-CYCLOHEXYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[4-CYCLOHEXYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-CYCLOHEXYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The triazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzothiazole moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-CYCLOHEXYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
  • **2-{[4-CYCLOHEXYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-CYCLOHEXYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C29H28N6OS2

Molecular Weight

540.7 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C29H28N6OS2/c1-19-7-12-24-25(17-19)38-28(32-24)21-8-10-22(11-9-21)31-26(36)18-37-29-34-33-27(20-13-15-30-16-14-20)35(29)23-5-3-2-4-6-23/h7-17,23H,2-6,18H2,1H3,(H,31,36)

InChI Key

MGDBUQAFNYFILW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5CCCCC5)C6=CC=NC=C6

Origin of Product

United States

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